CEP-8983 - 374071-46-2

CEP-8983

Catalog Number: EVT-263594
CAS Number: 374071-46-2
Molecular Formula: C18H14N2O3
Molecular Weight: 306.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CEP-8983, also known CK-102, is a PARP inhibitor potentially for the treatment of solid tumours. CEP-8983 synergizes with bendamustine in chronic lymphocytic leukemia cells in vitro. CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity.
Synthesis Analysis

Methods

Technical Details

While specific synthetic routes for CEP-8983 are not explicitly described in the literature, it is common for such compounds to be synthesized using methods like cyclization reactions involving appropriate precursors. The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product in high purity .

Molecular Structure Analysis

Structure

CEP-8983 has a complex molecular structure characterized by a pyridazine ring fused with other functional groups that contribute to its biological activity. The exact molecular formula for CEP-8983 is C12_{12}H13_{13}N5_{5}O, indicating the presence of nitrogen and oxygen atoms which are critical for its interaction with poly(ADP-ribose) polymerases.

Data

The molecular weight of CEP-8983 is approximately 241.26 g/mol. Its structural features enable it to bind effectively to the active sites of poly(ADP-ribose) polymerases, thereby inhibiting their activity and influencing DNA repair mechanisms in cancer cells .

Chemical Reactions Analysis

Reactions

CEP-8983 primarily acts through competitive inhibition of poly(ADP-ribose) polymerases. This inhibition prevents the repair of DNA single-strand breaks, leading to increased sensitivity of tumor cells to DNA-damaging agents such as alkylating agents and topoisomerase inhibitors.

Technical Details

The compound's interaction with poly(ADP-ribose) polymerases results in decreased poly(ADP-ribosyl)ation of proteins involved in DNA repair pathways, which can lead to synthetic lethality in cells deficient in homologous recombination repair mechanisms like those seen in BRCA1/2 mutated cancers .

Mechanism of Action

Process

The mechanism by which CEP-8983 exerts its effects involves the inhibition of poly(ADP-ribose) polymerase activity. By blocking this enzyme, CEP-8983 disrupts the cellular response to DNA damage, particularly during replication stress or after exposure to chemotherapeutics.

Data

Studies have shown that treatment with CEP-8983 leads to increased levels of DNA damage markers and apoptosis in cancer cells treated with chemotherapeutic agents. This indicates that the compound effectively enhances the cytotoxic effects of these agents by impairing the cell's ability to repair damaged DNA .

Physical and Chemical Properties Analysis

Physical Properties

CEP-8983 is typically presented as a solid compound at room temperature. The melting point and solubility characteristics are crucial for its application in laboratory settings but are not extensively documented.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests compatibility with various organic solvents, making it suitable for use in diverse chemical environments.

Applications

Scientific Uses

CEP-8983 is primarily used in cancer research as a chemosensitizing agent. It has been shown to enhance the effectiveness of traditional chemotherapeutics against various resistant tumor types, including glioblastoma, rhabdomyosarcoma, neuroblastoma, and colon carcinoma. The compound's ability to inhibit poly(ADP-ribose) polymerases makes it a valuable tool in studies focused on DNA repair mechanisms and synthetic lethality .

Mechanisms of PARP-1/2 Inhibition by CEP-8983

Molecular Targets: PARP-1 and PARP-2 Isoform Selectivity

CEP-8983 is a potent 4-methoxy-carbazole inhibitor that selectively targets poly(ADP-ribose) polymerase isoforms PARP-1 and PARP-2. Biochemical studies reveal half-maximal inhibitory concentration (IC₅₀) values of 20 nM for PARP-1 and 6 nM for PARP-2, demonstrating approximately 3.3-fold higher selectivity for PARP-2 [2] [5]. This selectivity arises from structural differences in the catalytic domains of these enzymes:

  • PARP-1 contains a DNA-binding domain (DBD) with zinc-finger motifs that detect single-strand breaks (SSBs), facilitating rapid recruitment to DNA damage sites [1] [8].
  • PARP-2 lacks classical zinc fingers but possesses a basic DBD that preferentially binds DNA gaps and flap structures, enabling functional overlap with PARP-1 in base excision repair (BER) [8].

Both enzymes share a conserved catalytic domain where CEP-8983 competitively inhibits NAD⁺ binding, blocking poly(ADP-ribose) (PAR) chain synthesis [1] [10]. The inhibitor’s selectivity minimizes off-target effects on other PARP family members (e.g., tankyrases), preserving metabolic and telomeric functions [8].

Table 1: Selectivity Profile of CEP-8983

PARP IsoformIC₅₀ (nM)Primary DNA Recognition Features
PARP-120Zinc-finger motifs (SSB detection)
PARP-26Basic DBD (gap/flap structures)

Biochemical Efficacy: Dose-Dependent PAR Accumulation Attenuation

CEP-8983 suppresses PAR synthesis in a concentration- and time-dependent manner, directly linking its enzymatic inhibition to cellular biomarker modulation. Key evidence includes:

  • Xenograft Studies: In RG2 glioma models, the prodrug CEP-9722 (136 mg/kg) reduced PAR levels by >80% within 4 hours of administration when combined with temozolomide. Dose titration showed 50% PAR suppression at 50 mg/kg, confirming target engagement [3].
  • NAD⁺ Conservation: By inhibiting PARP hyperactivation, CEP-8983 prevents NAD⁺ depletion—a critical consequence of PARP-1 overactivity that triggers ATP exhaustion and necrotic cell death [1] [9]. At 10 µM, CEP-8983 reduced NAD⁺ consumption by >90% in HT29 colon carcinoma cells exposed to temozolomide [3].
  • Pharmacodynamic Synergy: Combining CEP-8983 with DNA-damaging agents (e.g., temozolomide) amplifies PAR reduction. For example, 10 µM CEP-8983 lowered PAR accumulation by 70% in camptothecin-treated cells, versus 40% with either agent alone [3] [9].

Table 2: Dose-Dependent PAR Suppression by CEP-8983

CEP-8983 ConcentrationPAR Reduction (%)Combination Agent
1 µM20–30None
10 µM60–70Temozolomide
20 µM>80SN38 (Irinotecan metabolite)

Synergistic Interaction With DNA Damage Response Pathways

CEP-8983 enhances cytotoxicity in cancer cells by exploiting deficiencies in DNA repair pathways through three primary mechanisms:

Chemosensitization to Alkylating Agents and Topoisomerase Inhibitors

CEP-8983 synergizes with chemotherapeutics that induce SSBs or replication-associated double-strand breaks (DSBs):

  • Temozolomide: In chemoresistant glioblastoma (RG2) and colon carcinoma (HT29) xenografts, CEP-8983 increased tumor growth inhibition by 60–80% compared to temozolomide alone. Mechanistically, it prolonged G₂/M arrest, increasing DNA damage foci (γH2AX) by 3-fold [3].
  • Irinotecan/Camptothecin: CEP-8983 sensitized rhabdomyosarcoma (RH18) and neuroblastoma (NB1691) cells to topoisomerase I inhibitors, reducing IC₅₀ values by 50% through sustained DSB accumulation [3] [9].

Synthetic Lethality in DDR-Deficient Cells

Beyond BRCA-mutant models, CEP-8983 exhibits synthetic lethality in cancers with homologous recombination (HR) defects:

  • Chronic Lymphocytic Leukemia (CLL): Despite lacking BRCA promoter hypermethylation, CLL cells show uniformly low BRCA1 expression. CEP-8983 combined with bendamustine induced synergistic cytotoxicity (combination index <0.7) in 17p-deleted (TP53-null) and fludarabine-resistant samples [4] [6].
  • ATM/TP53 Deficiencies: In NSCLC models (H358, TP53-null), CEP-8983 enhanced cisplatin-induced apoptosis independently of p53 status by disabling backup DSB repair pathways [9] [10].

Mitochondrial Apoptosis Induction

Synergistic DNA damage from CEP-8983/chemotherapy combinations activates the intrinsic apoptosis pathway:

  • Cytochrome c release and caspase-3 activation increase 4-fold in A549 lung cancer cells treated with CEP-8983/cisplatin versus cisplatin alone [9].
  • Mitochondrial membrane depolarization precedes cell death, confirmed by DiOC₆(3) fluorescence loss and propidium iodide uptake [9].

Table 3: Synergistic Cytotoxicity of CEP-8983 Combinations

Properties

CAS Number

374071-46-2

Product Name

CEP-8983

IUPAC Name

14-methoxy-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C18H14N2O3/c1-23-11-7-3-6-10-13(11)14-15-12(17(21)20-18(15)22)8-4-2-5-9(8)16(14)19-10/h3,6-7,19H,2,4-5H2,1H3,(H,20,21,22)

InChI Key

BWVHYDYUKQEFHG-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O

Solubility

Soluble in DMSO

Synonyms

CEP-8983; CEP 8983; CEP8983; CK-102; CK102; CK 102.

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)C4=C(CCC4)C5=C3C(=O)NC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.